Granulatimide

Description

Historical Discovery and Isolation

The discovery of this compound represents a landmark achievement in marine natural product research, marking the first identification of this unique class of checkpoint inhibitors through systematic screening methodologies. The compound was initially discovered in 1998 through the pioneering work of Berlinck and colleagues, who conducted comprehensive bioassay-guided fractionation of crude methanol extracts from the ascidian Didemnum granulatum collected along the Brazilian coastline. This discovery emerged from a novel screening program specifically designed to identify compounds capable of inhibiting the G2 cell cycle checkpoint, representing the first rational screening approach to identify such inhibitors in marine organisms.

The isolation process involved sophisticated chromatographic techniques applied to methanol extracts that demonstrated significant activity in the newly developed G2 checkpoint inhibition assay. During the fractionation process, researchers identified not only this compound but also several related alkaloids including the known compounds didemnimides A and D, along with the newly characterized didemnimide E. The structural elucidation of this compound posed significant challenges, leading to the initial proposal of two candidate structures designated as this compound and isothis compound.

The definitive structural assignment was achieved through an elegant biomimetic synthesis involving the photolysis of didemnimide A, which served as a putative biosynthetic precursor. This synthetic approach not only confirmed the correct structure but also revealed that both this compound and its structural isomer isothis compound possessed checkpoint inhibition activity, with isothis compound being identified as the primary natural product. The synthesis demonstrated the close biosynthetic relationship between these compounds and the previously known didemnimide alkaloids, suggesting a common metabolic pathway within the ascidian host.

Taxonomic Source and Distribution of Didemnum granulatum

Didemnum granulatum Tokioka, 1954, serves as the primary biological source of this compound and represents a widely distributed colonial tunicate species within the family Didemnidae. This ascidian species exhibits remarkable global distribution patterns, with documented occurrences spanning tropical and subtropical marine environments across multiple biogeographic regions. The species has been recorded from an extensive range of locations including Panama, Brazil, Israel, Senegal, South Africa, Tanzania, Japan, Hong Kong, Australia, New Caledonia, Fiji Islands, Palau, Philippines, French Polynesia, and Hawaii.

The morphological characteristics of Didemnum granulatum are distinctive among ascidian species, featuring colonies with surfaces covered by small papillae filled with calcareous spicules. The species typically displays a uniform brick coloration and consists of small individual zooids measuring approximately one millimeter in length, embedded within a tough outer covering known as the tunic. The zooids possess characteristic anatomical features including small thorax structures with three to six stigmata per row in the branchial sac, undivided testis, and sperm ducts coiled in six to eight turns.

| Taxonomic Classification | Distribution Characteristics |

|---|---|

| Kingdom: Animalia | Global tropical/subtropical range |

| Phylum: Chordata | Depth range: 0.5-65 meters |

| Subphylum: Tunicata | Temperature tolerance: -2°C to 24°C |

| Class: Ascidiacea | Salinity range: 26-32 parts per thousand |

| Order: Aplousobranchia | Substrate preference: Hard surfaces |

| Family: Didemnidae | Habitat: Coral reefs, mangrove roots |

| Genus: Didemnum | Primary regions: Indo-Pacific, Atlantic |

| Species: granulatum | Collection sites: >15 countries |

The ecological preferences of Didemnum granulatum include coral reef environments, particularly areas beneath dead coral structures, seagrass beds dominated by Thalassia species, and mangrove prop root systems. The species demonstrates remarkable adaptability to various substrate types and environmental conditions, commonly colonizing both natural hard surfaces and artificial structures such as docks, pilings, and aquaculture equipment. This broad ecological tolerance contributes to its success as a cosmopolitan species and ensures consistent availability for natural product research across multiple geographic regions.

Position within Marine Natural Product Chemistry

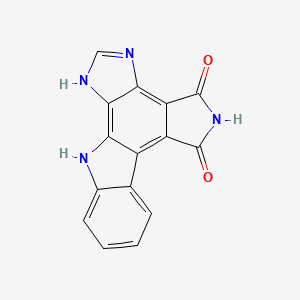

This compound occupies a distinctive position within the broader landscape of marine natural product chemistry, representing a unique structural class among ascidian-derived alkaloids. The compound belongs to the pyrrolocarbazole family of natural products, sharing structural similarities with other bioactive marine metabolites while maintaining unique molecular features that distinguish it from related compounds. This structural framework places this compound within the context of indole-containing marine alkaloids, a class of compounds that has proven to be exceptionally rich in bioactive molecules.

The pyrrolocarbazole core structure of this compound demonstrates remarkable similarity to other significant natural products including rebeccamycin and staurosporine, both microbial metabolites known for their potent biological activities. However, this compound distinguishes itself through the presence of an imidazole ring system integrated into the molecular framework, creating a unique pharmacophore that contributes to its specific biological activity profile. This structural arrangement represents a novel biosynthetic achievement within marine organisms and highlights the continuing chemical innovation found in marine ecosystems.

Within the context of ascidian natural products, this compound exemplifies the remarkable chemical diversity associated with colonial tunicates. Ascidians have emerged as prolific sources of structurally complex alkaloids, with the Didemnum genus proving particularly productive in terms of novel compound discovery. The identification of this compound from Didemnum granulatum adds to an already impressive roster of bioactive compounds isolated from this genus, including the didemnimide series and various other alkaloid families.

| Structural Classification | Chemical Properties |

|---|---|

| Core framework: Pyrrolocarbazole | Molecular formula: C₁₅H₈N₄O₂ |

| Functional groups: Maleimide, Imidazole | Molecular weight: 276.25 g/mol |

| Ring systems: Five fused rings | Solubility: Methanol soluble |

| Nitrogen content: Four nitrogen atoms | Stability: Photolabile precursor |

| Stereochemistry: Achiral compound | Optical activity: None |

| Electronic properties: Aromatic conjugation | Charge state: Neutral |

The discovery of this compound has contributed significantly to understanding the biosynthetic capabilities of marine organisms and has expanded the known chemical space occupied by marine natural products. The compound represents part of a continuing trend in marine natural product research toward the identification of increasingly complex molecular architectures with specific biological targets. This trend reflects both the evolutionary pressure within marine environments to develop sophisticated chemical defense mechanisms and the advancing technological capabilities of natural product researchers.

Significance as G2 Checkpoint Inhibitors

The identification of this compound as a G2 checkpoint inhibitor represents a breakthrough in cell cycle research and establishes this marine alkaloid as a compound of exceptional biological significance. The G2 checkpoint represents a critical cellular control mechanism that prevents cells from entering mitosis in the presence of damaged deoxyribonucleic acid, serving as a fundamental safeguard against genomic instability. This compound's ability to inhibit this checkpoint mechanism positions it as a valuable research tool for understanding cellular regulatory processes and as a potential lead compound for therapeutic development.

The molecular target of this compound's checkpoint inhibition activity has been identified as checkpoint kinase 1, a critical regulatory enzyme that plays a central role in coordinating cellular responses to deoxyribonucleic acid damage. Detailed kinase inhibition studies have demonstrated that this compound exhibits selective inhibition of checkpoint kinase 1 with an inhibitory concentration 50 value of 0.25 micromolar, while showing minimal activity against other protein kinases tested. This selectivity profile distinguishes this compound from many other kinase inhibitors and contributes to its value as a research tool.

Structural studies have provided detailed insights into the molecular basis of this compound's checkpoint kinase 1 inhibition activity through crystal structure analysis of the kinase-inhibitor complex. The compound binds within the adenosine triphosphate-binding pocket of checkpoint kinase 1, establishing critical hydrogen bonds with the backbone carbonyl oxygen of glutamic acid 85 and the amide nitrogen of cysteine 87. Additionally, the basic nitrogen at position 15 in the imidazole ring interacts with glutamic acid 17, inducing a conformational change in the kinase glycine-rich loop that contributes significantly to the inhibition mechanism.

| Biological Activity Profile | Kinase Selectivity Data |

|---|---|

| Primary target: Checkpoint kinase 1 | Checkpoint kinase 1: 0.25 μM IC₅₀ |

| Secondary target: Glycogen synthase kinase-3β | Glycogen synthase kinase-3β: 0.5 μM IC₅₀ |

| Mechanism: Adenosine triphosphate competitive | Protein kinase Cβ: >100 μM IC₅₀ |

| Binding mode: Hydrogen bonding | Cyclin-dependent kinases: >50 μM IC₅₀ |

| Conformational effect: Loop rearrangement | Casein kinase 1: >50 μM IC₅₀ |

| Selectivity: High for checkpoint kinase 1 | Clock kinase 1: Variable activity |

The therapeutic implications of this compound's checkpoint inhibition activity stem from fundamental differences in checkpoint regulation between normal and malignant cells. While normal cells possess functional G1 and G2 checkpoints that respond to deoxyribonucleic acid damage, many cancer cells have defective G1 checkpoints due to mutations in the p53 tumor suppressor gene. These cancer cells become particularly dependent on G2 checkpoint function for survival, creating a therapeutic window where checkpoint inhibition could selectively sensitize malignant cells to deoxyribonucleic acid-damaging treatments.

Propriétés

Numéro CAS |

219828-99-6 |

|---|---|

Formule moléculaire |

C15H8N4O2 |

Poids moléculaire |

276.25 g/mol |

Nom IUPAC |

3,5,9,19-tetrazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1,4,6,11,13,15,17-heptaene-8,10-dione |

InChI |

InChI=1S/C15H8N4O2/c20-14-9-8-6-3-1-2-4-7(6)18-12(8)13-11(16-5-17-13)10(9)15(21)19-14/h1-5,18H,(H,16,17)(H,19,20,21) |

Clé InChI |

LBTREMHIJGMYQN-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |

SMILES canonique |

C1=CC=C2C(=C1)C3=C4C(=C5C(=C3N2)NC=N5)C(=O)NC4=O |

Synonymes |

granulatimide |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Mechanism and Conditions

-

Photocyclization : Irradiation of didemnimide A (λ = 350 nm, benzene, 12 h) induced [4+2] cycloaddition between the indole and maleimide moieties.

-

Regioselectivity Control : The reaction produced a 1:1 mixture of this compound (4 ) and isothis compound (5 ), separable via preparative TLC (silica gel, CH₂Cl₂/MeOH 95:5).

Key Data :

| Parameter | Value |

|---|---|

| Yield (this compound) | 38% |

| Reaction Time | 12 h |

| Light Source | Medium-pressure Hg lamp |

This method’s elegance lies in its brevity (3 steps from didemnimide A) but depends on precursor availability.

Total Synthesis Strategies

Stille Coupling-Based Route

A robust total synthesis was developed using palladium-catalyzed cross-coupling:

-

Imidazole Synthesis :

-

Indole-Imidazole Coupling :

-

Maleimide Annulation :

Advantages :

-

Enables structural diversification (e.g., 10-methylthis compound via methyl-substituted indole precursors).

-

Scalable to gram quantities.

Microwave-Assisted Cyclization

Recent adaptations incorporate microwave technology to accelerate key steps:

-

Maleimide Formation : Reaction of indole-3-carboxylic acid with maleic anhydride under microwave irradiation (150°C, 10 min) achieved 89% conversion vs. 6 h conventionally.

Structural Characterization and Analytical Data

This compound’s structure was unambiguously confirmed through spectroscopic comparison with synthetic standards:

NMR Spectroscopic Features (DMSO-d₆)

| Position | δH (ppm) | δC (ppm) | Multiplicity |

|---|---|---|---|

| N-H | 11.32 | - | s |

| C-2 | - | 135.4 | - |

| C-17 | 3.82 | 36.1 | s (CH₃) |

The characteristic downfield N-H signal (δH 11.32) and aromatic carbons between 120–140 ppm confirm the conjugated heterocyclic system.

Synthetic Challenges and Solutions

Regioselectivity in Photocyclization

Early methods suffered from poor control over the indole-maleimide linkage orientation. This was addressed by:

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Médecine : This compound s'est avéré prometteur comme agent anticancéreux en raison de sa capacité à inhiber le point de contrôle du cycle cellulaire spécifique à G2. Il est étudié pour son potentiel à améliorer l'efficacité des traitements anticancéreux existants.

Mécanisme d'action

This compound exerce ses effets en inhibant le point de contrôle du cycle cellulaire spécifique à G2, en ciblant spécifiquement la kinase du point de contrôle 1 (Chk1). Cette inhibition empêche les cellules de progresser dans le cycle cellulaire, ce qui entraîne un arrêt du cycle cellulaire et peut induire l'apoptose dans les cellules cancéreuses. Les cibles moléculaires et les voies impliquées comprennent la voie de réponse aux dommages de l'ADN et la régulation de la progression du cycle cellulaire.

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Granulatimide is utilized as a model compound in synthetic organic chemistry. It serves as a key substrate for studying reaction mechanisms and developing new synthetic methodologies. The compound's unique structure allows researchers to explore various chemical reactions, including oxidation and substitution processes, which yield derivatives with altered functional groups.

Cell Cycle Regulation

In biological research, this compound has been identified as a G2 checkpoint inhibitor. It specifically targets checkpoint kinase 1 (Chk1), a crucial enzyme that regulates the G2/M transition in the cell cycle. By inhibiting this checkpoint, this compound can force cancer cells into premature mitosis, potentially enhancing the efficacy of DNA-damaging agents used in chemotherapy .

Cancer Therapeutics

This compound has shown promise as an anti-cancer agent due to its ability to sensitize tumor cells to cytotoxic therapies. Studies indicate that it can enhance the effects of chemotherapeutic drugs such as cisplatin and etoposide by preventing cells from arresting at the G2 checkpoint, thus allowing for more effective treatment of various cancers .

Case Study: Combination Therapy

A notable study examined the effects of this compound in combination with etoposide on cancer cell lines. The results demonstrated that this compound-treated cells exhibited significantly reduced G2/M arrest compared to untreated controls, leading to increased cell death rates in response to etoposide treatment .

Pharmaceutical Development

In the pharmaceutical industry, this compound and its derivatives are being explored as potential drug candidates for various diseases beyond cancer. Its role as a protein kinase inhibitor positions it as a valuable compound in drug design aimed at targeting specific cellular pathways involved in disease progression .

Formulation Strategies

This compound can be formulated into various delivery systems, including oral, injectable, and aerosol formulations. Such versatility allows for tailored therapeutic strategies depending on the specific clinical context and patient needs .

Mécanisme D'action

Granulatimide exerts its effects by inhibiting the G2-specific cell cycle checkpoint, specifically targeting checkpoint 1 kinase (Chk1) . This inhibition prevents cells from progressing through the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells. The molecular targets and pathways involved include the DNA damage response pathway and the regulation of cell cycle progression .

Comparaison Avec Des Composés Similaires

Key Comparative Insights

Mechanistic Differences

- Chk1 Inhibition : Isogranulatimide (IC50: 0.8 µM) is ~50-fold more potent than granulatimimide against Chk1, likely due to its distinct isomeric configuration enhancing kinase binding . Both compounds are less potent than UCN-01 (IC50: 10 nM), a staurosporine-derived clinical candidate, but offer reduced off-target toxicity .

- G2 Checkpoint Activity : this compound’s G2 checkpoint inhibition is p53-dependent, whereas isothis compound selectively kills p53-deficient cells when combined with γ-irradiation .

Structural Modifications and Bioactivity

- Maleimide vs. Pyrrolidine Systems : Compounds like cyclopiazonic acid (a pyrrolizine alkaloid) share this compound’s Chk1 inhibition but lack the maleimide moiety, resulting in divergent binding modes .

Therapeutic Potential

- Cancer Selectivity : this compound derivatives are prioritized for p53-mutant cancers, whereas UCN-01 faces challenges due to broad kinase inhibition .

- Synthetic Accessibility : this compound’s synthesis requires multi-step halogenation and cyclization, whereas UCN-01’s complex structure limits scalability .

Q & A

Q. What are the primary synthetic routes for Granulatimide, and what challenges exist in achieving high yields?

this compound, a marine-derived bis-indole alkaloid, is typically synthesized via multi-step organic reactions, including palladium-catalyzed cross-couplings and cyclization. Challenges include regioselectivity in indole ring formation and stereochemical control during cyclization. For example, structural analogs like Isothis compound require precise reaction conditions to avoid undesired isomers . Methodological optimization involves adjusting catalysts (e.g., Pd(PPh₃)₄), temperature, and solvent polarity. Yield improvements often require iterative purification (e.g., HPLC) and spectroscopic validation (NMR, HRMS) to confirm product identity .

Q. How is the structural identity of this compound validated in new isolates or synthetic batches?

Structural validation combines spectroscopic techniques:

- 1H/13C NMR for aromatic proton environments and carbonyl groups.

- X-ray crystallography to resolve stereochemistry (e.g., distinguishing this compound from Isothis compound ).

- HRMS for molecular formula confirmation. Purity is assessed via HPLC (>95% purity threshold) using C18 columns and acetonitrile/water gradients. Reference standards from natural isolates (e.g., marine sponges) are critical for comparative analysis .

Q. What in vitro assays are used to evaluate this compound’s anticancer activity?

Standard assays include:

- Cell viability assays (MTT, SRB) against P388 murine leukemia (IC₅₀ = 39 µM) .

- Cell cycle analysis (flow cytometry) to confirm G2/M arrest linked to checkpoint inhibition .

- Kinase inhibition assays (e.g., CDK1/cyclin B) to probe mechanistic targets. Positive controls (e.g., staurosporine) and dose-response curves (0.1–100 µM) ensure reproducibility .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity and selectivity?

Structure-activity relationship (SAR) studies focus on:

- Indole substituents : Electron-withdrawing groups (e.g., -NO₂) enhance CDK1 inhibition but reduce solubility.

- Isomerism : Isothis compound shows altered binding to PORCN due to steric hindrance from the reversed lactam ring .

- Hybrid analogs : Conjugation with Wnt inhibitors (e.g., compound 4 ) improves IC₅₀ values (0.4 nM for PORCN). Computational docking (AutoDock Vina) and molecular dynamics simulations predict binding affinities, validated via mutagenesis studies .

Q. What experimental models are suitable for studying this compound’s mechanism in Wnt/β-catenin signaling?

Advanced models include:

- HEK293T cells with TOPFlash luciferase reporters to quantify β-catenin activity.

- CRISPR-edited PORCN−/− cell lines to assess rescue effects.

- In vivo zebrafish xenografts for tumor suppression studies. Data interpretation requires normalization to housekeeping genes (e.g., GAPDH) and statistical rigor (ANOVA, p < 0.05) .

Q. How can contradictory data on this compound’s cytotoxicity be resolved across studies?

Contradictions often arise from:

- Cell line variability : P388 leukemia vs. solid tumors (e.g., HCT116 colon cancer).

- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters drug uptake.

- Metabolic stability : Liver microsome assays identify rapid degradation (t₁/₂ < 30 min). Meta-analyses using PRISMA guidelines and standardized protocols (e.g., CLSI MTT) improve cross-study comparability .

Methodological Best Practices

- Experimental Design : Use factorial designs to test multiple variables (e.g., pH, temperature) in synthesis .

- Data Validation : Triplicate biological replicates with technical triplicates minimize variability .

- Ethical Compliance : Obtain IACUC approval for in vivo studies and disclose conflicts of interest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.